molecular formula C20H18N4O2 B2834762 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1187360-68-4

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Numéro de catalogue: B2834762
Numéro CAS: 1187360-68-4
Poids moléculaire: 346.39
Clé InChI: FQJXRJSXNABUSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a meta-tolyl group and at the 5-position with a pyrazole ring bearing a 4-ethoxyphenyl moiety. This structure combines the electron-rich aromatic systems of m-tolyl and ethoxyphenyl groups with the oxadiazole scaffold, which is known for its stability and role in medicinal chemistry.

Applications of such compounds may include antimicrobial or antiradical agents, as seen in structurally related derivatives .

Propriétés

Numéro CAS

1187360-68-4

Formule moléculaire

C20H18N4O2

Poids moléculaire

346.39

Nom IUPAC

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23)

Clé InChI

FQJXRJSXNABUSE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with similar derivatives:

Compound Name Substituents (Oxadiazole 3-/5-positions) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(m-tolyl), 5-(4-ethoxyphenyl-pyrazol-5-yl) ~363.39 (estimated) Enhanced solubility (ethoxy group)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(CF₃-phenyl), 5-(cyclopropyl-pyrazol-5-yl) 334.29 High lipophilicity (CF₃ group)
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3-(2-Cl-phenyl), 5-(Cl-methyl-pyrazol-4-yl) 385.24 Antimicrobial activity
5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole 3-(m-tolyl), 5-methyl 189.22 Simple structure; baseline for comparison
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 3-(pyridazin-3-yl), 5-(chloromethyl) 196.60 Reactivity (chloromethyl group)

Key Observations :

  • Lipophilicity : The trifluoromethyl (CF₃) group in the cyclopropyl derivative increases logP, favoring membrane permeability but reducing aqueous solubility .
  • Bioactivity : Chloro-substituted derivatives (e.g., 5-(5-Chloro-...-oxadiazole) exhibit antimicrobial properties, likely due to halogen-mediated interactions with bacterial targets .
  • Solubility : The ethoxy group in the target compound improves solubility compared to CF₃ or chloro substituents, making it more suitable for formulations requiring moderate polarity .

Q & A

Q. Example Protocol

StepReagents/ConditionsYield
Oxadiazole formationAmidoxime + POCl₃, 80°C, 6h70–75%
Pyrazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h60–65%
Final purificationSilica gel chromatography (hexane:EtOAc 3:1)95% purity

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the oxadiazole C=N signal appears at ~160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₇N₅O₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98.5% purity with acetonitrile/water mobile phase) .

Q. Advanced Experimental Design

  • In vitro assays : Screen against cancer cell lines (e.g., T47D breast cancer) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Target identification : Use photoaffinity labeling or pull-down assays to identify binding partners (e.g., TIP47, an IGF II receptor protein) .
  • In vivo models : Test in xenograft models (e.g., MX-1 tumors) with dose-response studies (10–50 mg/kg, oral administration) .

Q. Key Considerations

  • Optimize cell culture conditions (e.g., serum concentration) to avoid false negatives.
  • Validate target engagement using Western blotting or fluorescence polarization assays .

How can contradictory data in biological activity across cell lines be resolved?

Q. Advanced Data Analysis

  • Mechanistic profiling : Perform gene expression analysis (RNA-seq) to identify resistance markers (e.g., upregulated efflux pumps) .
  • Metabolomic studies : Use LC-MS to assess compound metabolism in resistant vs. sensitive cell lines.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing m-tolyl with pyridyl) to probe SAR .

Q. Example Workflow

Compare IC₅₀ values across 5+ cell lines.

Correlate activity with proteomic/metabolic profiles.

Validate hypotheses using CRISPR knockouts (e.g., ABC transporters) .

What strategies improve the pharmacokinetic (PK) profile and reduce off-target effects?

Q. Advanced Optimization

  • Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) on the m-tolyl ring .
  • CYP inhibition assays : Screen for CYP3A4/2D6 interactions using liver microsomes. Replace metabolically labile groups (e.g., ethoxy → trifluoromethoxy) .
  • Plasma stability : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via HPLC .

Q. PK Parameters

ParameterValueModification Strategy
t₁/₂ (mouse)2.1hAdd methyl groups to reduce oxidation
Cl (human)15 mL/min/kgReplace chlorophenyl with pyridyl

How can computational methods elucidate the mechanism of action?

Q. Advanced Mechanistic Studies

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Prioritize poses with ∆G < -8 kcal/mol .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns (AMBER force field) to identify critical residues (e.g., His94 in HDACs) .
  • QSAR modeling : Train models on IC₅₀ data from 50+ analogs to predict activity of new derivatives .

How do substituent variations impact biological activity?

Q. Advanced SAR Insights

  • Oxadiazole 5-position : Electron-withdrawing groups (e.g., -CF₃) enhance apoptosis induction (e.g., 1d in : IC₅₀ = 0.8 µM vs. T47D) .
  • Pyrazole 3-position : Bulky substituents (e.g., naphthyl) improve target selectivity but reduce solubility .

Q. SAR Table

SubstituentPositionEffect on Activity
-CF₃Oxadiazole 3↑ Apoptosis (2-fold)
-OCH₃Pyrazole 5↓ Cytotoxicity (IC₅₀ > 10 µM)
-ClPhenyl ring↑ Plasma stability

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